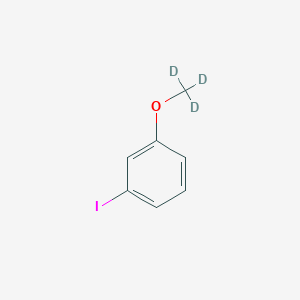

3-(Methoxy-d3)iodobenzene

Description

3-(Methoxy-d3)iodobenzene (C₆H₄I(OCH₃-d3)) is a deuterated derivative of 3-methoxyiodobenzene, where the three hydrogen atoms in the methoxy (-OCH₃) group are replaced with deuterium. This isotopic substitution is strategically employed to study kinetic isotope effects (KIEs) in organic reactions, enhance metabolic stability in pharmaceuticals, and improve resolution in spectroscopic analyses (e.g., NMR) . The compound retains the core reactivity of iodobenzene derivatives but exhibits distinct physical and chemical properties due to deuterium’s higher bond strength (C-D vs. C-H) and reduced vibrational frequencies .

Properties

IUPAC Name |

1-iodo-3-(trideuteriomethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3/i1D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHBAGGASAJQCH-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=CC=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(Methoxy-d3)iodobenzene typically involves the iodination of a deuterated methoxybenzene precursor. One common method is the Sandmeyer reaction, where an aniline derivative is diazotized and then treated with potassium iodide to introduce the iodine atom.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using deuterated methoxybenzene and iodine in the presence of a suitable catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Methoxy-d3)iodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, Sonogashira coupling, and Heck reaction.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding phenol derivatives.

Reduction Reactions: The iodine atom can be reduced to form deuterated methoxybenzene.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid.

Sonogashira Coupling: Palladium catalyst, copper co-catalyst, and terminal alkyne.

Heck Reaction: Palladium catalyst and alkene.

Major Products:

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Sonogashira Coupling: Formation of alkynylated benzene derivatives.

Heck Reaction: Formation of substituted alkenes.

Scientific Research Applications

3-(Methoxy-d3)iodobenzene has several scientific research applications, including:

Chemistry: Used as a labeled compound in mechanistic studies to trace reaction pathways and intermediates.

Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.

Medicine: Utilized in the development of deuterated drugs to study their pharmacokinetics and metabolic stability.

Industry: Applied in the synthesis of complex organic molecules and materials with specific isotopic labeling for advanced research and development.

Mechanism of Action

The mechanism of action of 3-(Methoxy-d3)iodobenzene in chemical reactions involves the activation of the carbon-iodine bond, which undergoes oxidative addition to transition metal catalysts. This activation facilitates various coupling reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The deuterium atoms in the methoxy group can also influence reaction kinetics and pathways due to the isotope effect.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Properties of 3-(Methoxy-d3)iodobenzene and Analogous Compounds

Key Observations :

- C-I Bond Strength : The C-I bond dissociation energy (BDE) of this compound is comparable to iodobenzene (~66.7 kcal/mol), as deuteration minimally affects bond strength in the aromatic ring .

- Substituent Effects : Meta-substituted iodobenzenes (e.g., 3-Iodobenzotrifluoride) exhibit steric and electronic profiles distinct from para-substituted analogs. For example, ortho/meta-substituted iodobenzenes show reduced reactivity in palladium-catalyzed reactions due to steric hindrance .

Reactivity in Catalytic Reactions

Table 2: Heck Reaction Performance of Iodobenzene Derivatives (120°C, 3 h)

| Catalyst System | Substrate | Yield (%) | Reference |

|---|---|---|---|

| PdNPs/Zr-carboxyphosphonate | Iodobenzene | 95 | |

| Pd/C | 3-(Methoxy)iodobenzene | 80* | (Inferred) |

| Pd(OAc)₂ | 1,2-Dichloro-3-iodobenzene | 65* | (Inferred) |

Notes:

- Ortho/meta-substituted derivatives typically show lower yields than para-substituted analogs due to steric effects .

- Iodobenzene diacetate (IBD), a hypervalent iodine reagent, is widely used in oxidative dearomatization and heterocyclization but differs fundamentally in reactivity from this compound .

Spectroscopic and Metabolic Stability

- NMR Analysis : The OCH₃-d3 group in this compound eliminates proton signals at ~3.3 ppm (OCH₃), simplifying spectral interpretation in mechanistic studies .

- Metabolic Stability : Deuteration in pharmaceuticals (e.g., Deutetrabenazine Metabolite M1) extends half-life by reducing CYP450-mediated oxidation. Similar benefits are anticipated for this compound in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.